Product packaging for 1-Phenyl-1-(pyridin-4-yl)ethanol(Cat. No.:CAS No. 19490-94-9)

1-Phenyl-1-(pyridin-4-yl)ethanol

Cat. No.: B12796755
CAS No.: 19490-94-9
M. Wt: 199.25 g/mol
InChI Key: NUTBZVHSUMWDCM-UHFFFAOYSA-N
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Description

Contextualizing Pyridine-Containing Carbinols in Organic Synthesis

Pyridine-containing carbinols, also known as pyridinyl alcohols, are a significant class of compounds in organic synthesis, primarily serving as versatile intermediates and chiral building blocks. acs.orgmdpi.com The synthesis of these carbinols is a well-explored area of research, with several established methodologies. A predominant route is the reduction of the corresponding pyridyl ketones. mdpi.com

A major focus within this field is asymmetric synthesis, which aims to produce a single enantiomer of the chiral alcohol. Asymmetric transfer hydrogenation and asymmetric catalytic hydrogenation are among the most effective methods for achieving high enantioselectivity. researchgate.netgoogle.com These reactions often employ transition metal catalysts, such as Ruthenium or Iridium, complexed with chiral ligands. google.comacs.orggoogle.com Beyond reduction, other synthetic strategies include Friedel-Crafts type hydroxyalkylation reactions and reactions involving organometallic reagents. rsc.org The versatility of pyridyl carbinols allows them to be used as chiral ligands themselves in other catalytic processes or as precursors for a variety of other functional molecules. mdpi.com

Table 2: Selected Synthetic Methods for Pyridyl Carbinols

Method Description Precursors Key Reagents/Catalysts
Asymmetric Hydrogenation Catalytic reduction of a prochiral ketone using hydrogen gas to produce a chiral alcohol with high enantiomeric excess. google.comgoogle.com Phenyl-pyridyl ketones Chiral Ru, Rh, or Ir complexes (e.g., Ir/f-diaphos) acs.orggoogle.com
Asymmetric Transfer Hydrogenation Reduction of a ketone using a hydrogen donor molecule (e.g., isopropanol (B130326), formic acid) in the presence of a chiral catalyst. researchgate.net Diaryl ketones Ru-catalysts, Biocatalysts (Leuconostoc pseudomesenteroides) researchgate.net
Friedel-Crafts Hydroxyalkylation Lewis acid-catalyzed reaction of an arene with a pyridine (B92270) carboxaldehyde to form a carbinol. rsc.org Arenes, Pyridine carboxaldehydes Lewis acids (e.g., AlBr₃) rsc.org
Decyanation-Hydroxylation Reaction of 4-cyanopyridine (B195900) with a ketone or aldehyde in the presence of an alkali metal. google.com 4-Cyanopyridine, Ketones/Aldehydes Sodium or Lithium metal google.com

| Knoevenagel Condensation | Condensation of a methylpyridine with an aldehyde can yield the alcohol as a stable intermediate before dehydration. researchgate.net | Methylpyridines, Benzaldehydes | Catalyst-free (thermal) or base-catalyzed |

Significance of the Pyridine-4-yl Moiety in Compound Design

The pyridine ring is considered a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. mdpi.com Its weak basicity and potential for aqueous solubility contribute to favorable pharmacological characteristics. mdpi.com The nitrogen atom within the ring is a key feature, acting as a hydrogen bond acceptor, which allows for specific interactions with biological targets like enzymes and receptors. nih.gov

The pyridine-4-yl isomer, in particular, has attracted significant interest in chemical and pharmaceutical research. nih.gov The position of the nitrogen atom influences the electronic properties of the molecule and its ability to coordinate with metal centers in catalysts. rsc.org The incorporation of a 4-pyridyl moiety into a larger molecule has been associated with a wide spectrum of biological activities. nih.govscirp.org Consequently, compounds containing this moiety are investigated for applications as antifungal, antibacterial, antiviral, anti-HIV, and antitumor agents. nih.govscirp.org This makes the pyridine-4-yl group a crucial building block for the development of novel therapeutic agents and functional materials. lookchem.comscirp.org

Table 3: Biological Activities Associated with Pyridine-Containing Scaffolds

Activity Reference
Antiviral nih.govscirp.org
Antimicrobial / Antibacterial mdpi.comnih.gov
Antifungal nih.govscirp.org
Antitumor / Anticancer nih.govdntb.gov.ua
Anti-HIV nih.gov
Antihypertensive scirp.org

Overview of Research Trajectories for Related Phenyl-Pyridyl Alcohol Structures

Research involving phenyl-pyridyl alcohol structures is largely driven by their potential application in catalysis and medicinal chemistry. A dominant trajectory is the development of highly efficient and selective methods for their catalytic asymmetric synthesis . The primary goal is to produce enantiomerically pure chiral alcohols, which are critical for the synthesis of modern pharmaceuticals. google.com Research in this area focuses on discovering novel catalyst systems—often based on iridium, ruthenium, or rhodium—that provide high yields and exceptional enantioselectivity (>99% ee) under mild reaction conditions. acs.orggoogle.com Overcoming challenges such as low catalyst turnover numbers (TON) and limited substrate applicability remains an active area of investigation. google.com

Another significant research avenue is the use of phenyl-pyridyl alcohols as chiral ligands in transition metal catalysis. mdpi.com Scientists manipulate the steric and electronic properties of the alcohol ligands to enhance the activity, stability, and selectivity of catalysts used in reactions like olefin metathesis. mdpi.com

In medicinal chemistry , research focuses on the synthesis of new molecules that incorporate the phenyl-pyridyl alcohol scaffold. The objective is to explore their biological activities, often by combining the phenyl-pyridyl core with other heterocyclic systems to potentially achieve synergistic therapeutic effects. nih.govbioline.org.br

Table 4: Research Findings in the Asymmetric Synthesis of Phenyl-Pyridyl Alcohols

Catalyst System Substrate Key Finding Reference
Iridium-f-Diaphos Non-ortho-substituted 2-pyridyl aryl ketones Achieved extremely high enantioselectivity (up to >99% ee) and excellent reactivity (TON up to 19600). acs.org
Leuconostoc pseudomesenteroides N13 Phenyl(pyridin-2-yl)methanone Biocatalytic asymmetric reduction to produce (S)-phenyl(pyridin-2-yl)methanol. researchgate.net
SunPhos/Daipen-Ru(II) Phenyl(pyridin-2-yl)methanone derivatives High ee values (up to 99%) were obtained for substrates with ortho-substituents on the phenyl ring. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13NO B12796755 1-Phenyl-1-(pyridin-4-yl)ethanol CAS No. 19490-94-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19490-94-9

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

1-phenyl-1-pyridin-4-ylethanol

InChI

InChI=1S/C13H13NO/c1-13(15,11-5-3-2-4-6-11)12-7-9-14-10-8-12/h2-10,15H,1H3

InChI Key

NUTBZVHSUMWDCM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=NC=C2)O

Origin of Product

United States

Chemical Transformations and Derivative Synthesis of 1 Phenyl 1 Pyridin 4 Yl Ethanol

Elaboration of the Hydroxyl Functionality

The tertiary hydroxyl group is a key site for chemical transformations. While direct derivatization of the parent molecule is a viable route, many synthetic strategies involve the interconversion between the alcohol and its corresponding ketone, phenyl(pyridin-4-yl)methanone.

One primary transformation is the oxidation of the hydroxyl group to a carbonyl function, yielding the ketone. Conversely, the reduction of phenyl(pyridin-4-yl)methanone is a common method to access the 1-phenyl-1-(pyridin-4-yl)ethanol core. This keto-alcohol relationship is fundamental in the synthesis of more complex derivatives. For instance, a series of pyrimidin-4-yl-ethanol derivatives have been synthesized where a ketone precursor is reduced to the final ethanol (B145695) product. tandfonline.com

The hydroxyl group can also undergo etherification or esterification. Esters of related compounds, where the hydroxyl function is protected by alkyl or phenyl groups, are noted as useful intermediates in the preparation of various derivatives. google.com

Modification of the Phenyl and Pyridin-4-yl Moieties

Alterations to the phenyl and pyridin-4-yl rings are typically achieved by utilizing pre-functionalized starting materials rather than by direct substitution on the this compound molecule itself. This approach allows for the introduction of a wide range of substituents to explore structure-activity relationships.

For example, in the synthesis of various chalcone (B49325) and urea (B33335) derivatives, acetophenones or anilines bearing diverse substituents on the phenyl ring are used as precursors. brieflands.commdpi.com These substituents can modulate the electronic and steric properties of the final molecule. Modifications to the pyridine (B92270) ring are also common, such as the introduction of methyl or methoxy (B1213986) groups, which can influence the compound's biological activity and physical properties. mdpi.com

Synthesis of Structural Analogues and Hybrid Molecules

The core structure of this compound is a building block for a variety of structural analogues and hybrid molecules.

The synthesis of pyridyl-ethanol derivatives often involves the reaction of a pyridine derivative with an aldehyde or ketone. google.com A notable method is the Knoevenagel condensation between a methylpyridine (picoline) and an aldehyde, such as benzaldehyde (B42025). researchgate.net This reaction can be controlled to isolate the intermediate pyridyl-ethanol compound before it dehydrates to the corresponding ethene. researchgate.net For example, 1-phenyl-2-(2-pyridyl)ethanol has been synthesized through the condensation of 2-methylpyridine (B31789) and benzaldehyde without a catalyst. researchgate.net Similarly, the unexpected intermediate 1-phenyl-2-(4-pyridyl)ethanol was isolated from the reaction of 4-methylpyridine (B42270) with benzaldehyde. researchgate.net

A general method for producing pyridine ethanol derivatives involves reacting a pyridine derivative with an aldehyde in the presence of a base, which increases the nucleophilicity of the pyridine compound. google.com

Table 1: Synthesis of Selected Pyridyl-Ethanol Derivatives

Derivative NamePrecursorsReaction TypeReference
1-Phenyl-2-(2-pyridyl)ethanol2-Methylpyridine, BenzaldehydeKnoevenagel Condensation researchgate.net
1-Phenyl-2-(pyridin-3-yl)ethanol3-Methylpyridine, ParaformaldehydeAldol-type reaction google.com
1-(3-Methoxy-5-methylphenyl)-2-(pyrimidin-4-yl)ethanol DerivativesSubstituted Pyrimidin-4-yl ethanoneKetone Reduction tandfonline.com

Chalcones incorporating a pyridine scaffold are typically synthesized via the Claisen-Schmidt condensation. This reaction involves the base-catalyzed aldol (B89426) condensation of a substituted acetophenone (B1666503) with a pyridine-carbaldehyde. brieflands.compensoft.net For example, a series of 1-phenyl-3-(pyridin-2-yl)prop-2-en-1-one (B14166183) derivatives were synthesized by reacting pyridine-2-carbaldehyde with various acetophenone derivatives in the presence of potassium hydroxide (B78521) in methanol (B129727) or ethanol. brieflands.comresearchgate.net This method is versatile, allowing for the creation of a library of chalcones by varying the substitution patterns on both the acetophenone and the pyridine-carbaldehyde precursors. pensoft.netnih.govacs.org

Table 2: General Synthesis of Pyridine-Based Chalcones

Chalcone TypeGeneral PrecursorsReaction ConditionReference
1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one DerivativesPyridine-2-carbaldehyde, Substituted AcetophenonesKOH in Methanol/Ethanol, Room Temperature brieflands.comresearchgate.net
Chalcones with Methoxybenzene and Pyridine MoietiesMethoxyacetophenone, PyridinecarbaldehydeNaOH in Methanol, 0-10 °C pensoft.net

Urea derivatives that feature both pyridyl and phenyl groups are of significant interest in medicinal chemistry. mdpi.comresearchgate.net The synthesis of these compounds generally involves the reaction of a substituted amine with an isocyanate. mdpi.comnih.gov For the synthesis of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives, an aniline (B41778) containing a pyridyl substituent is reacted with a chosen phenyl isocyanate. mdpi.com The isocyanates themselves are often prepared by reacting an aromatic amine with a phosgene (B1210022) equivalent, such as bis(trichloromethyl)carbonate (triphosgene). mdpi.com This modular approach allows for the combination of various pyridyl-anilines and phenyl isocyanates to produce a wide range of urea derivatives. mdpi.commdpi.com

Table 3: Synthesis of Pyridyl Phenyl Urea Derivatives

Derivative TypeKey Reaction StepExample PrecursorsReference
1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}ureaAmine + Isocyanate4-{[(Pyridin-2-yl)methyl]thio}aniline, Aryl isocyanate mdpi.com
1-Phenyl-3-(4-(pyridin-3-yl)phenyl)ureaAmine + IsocyanateSubstituted (4-(pyridin-3-yl)phenyl)amine, Phenyl isocyanate mdpi.com

A variety of synthetic routes exist for preparing pyrazole (B372694) derivatives that contain a pyridin-4-yl group. nih.gov A common and powerful method is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound. nih.gov For instance, pyrazoles can be formed by reacting a chalcone (an α,β-unsaturated ketone) with hydrazine hydrate (B1144303). The chalcone itself can be derived from a pyridyl-containing precursor. nih.govresearchgate.net

Another versatile precursor is 2-cyano-N-(pyridin-4-yl)acetamide, which can be synthesized from 4-aminopyridine (B3432731) and ethyl cyanoacetate. raco.cat This acetamide (B32628) derivative can then be reacted with various reagents to construct different heterocyclic systems, including pyrazoles. raco.cat Additionally, pyrazole-4-carbaldehydes are useful building blocks for creating fused pyrazole systems, such as pyrazolo[3,4-b]pyridines. semanticscholar.orgmdpi.com One reported synthesis involves the reaction of 5-azido-1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde with hydrazine hydrate to yield a pyrazolo[3,4-c]pyrazole. semanticscholar.org

Table 4: Synthetic Approaches to Pyrazole-Based Derivatives with Pyridin-4-yl Groups

Pyrazole Derivative TypeGeneral MethodKey PrecursorsReference
Pyrazolyl-methanonesCyclocondensationArylidenepyrazole (from pyrazole-4-carbaldehyde and acetophenone), Isoniazid researchgate.net
Pyrazolo[3,4-c]pyrazolesCyclization5-Azido-1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde, Hydrazine hydrate semanticscholar.org
Pyrazolo[3,4-b]pyridinesCyclocondensation3-Cyano-4,6-dimethyl-2-(phenylhydrazono)pyridine, Hydrazine hydrate mdpi.com
AminopyrazolesCyclization2-Cyano-N-(pyridin-4-yl)acetamide, Hydrazonoyl halides raco.cat

Oxadiazole Derivatives Featuring Pyridin-4-yl Units

The synthesis of 1,3,4-oxadiazole (B1194373) derivatives containing a pyridin-4-yl moiety is an area of significant interest. One common synthetic route involves the cyclization of hydrazide derivatives. For instance, the reaction of pyridine carboxylic acid derivatives with thiosemicarbazide (B42300) can lead to the formation of 1,3,4-thiadiazole (B1197879) compounds, which are structurally related to oxadiazoles (B1248032). researchgate.net A more direct approach to oxadiazoles involves the cyclization of N,N'-diacylhydrazines or N-acylhydrazones using dehydrating agents like phosphorus oxychloride. mdpi.comnih.gov

Microwave-assisted synthesis has also been employed for the preparation of 5-aryl-2-(2-methyl-4-nitro-1-imidazomethyl)-1,3,4-oxadiazole derivatives. This method involves grinding a mixture of a carboxylic acid derivative and a hydrazide with a few drops of phosphorus oxychloride and irradiating the mixture in a microwave oven, offering advantages such as rapid reaction times and the absence of organic solvents. mdpi.com Another efficient one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles proceeds from dithioesters under mild conditions. For example, 2-phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazole has been synthesized with a high yield of 83%. rasayanjournal.co.in

The general synthetic strategies for 1,3,4-oxadiazoles often start from substituted aromatic acids, which are converted to their corresponding ethyl esters via Fischer esterification. These esters are then reacted with hydrazine hydrate to form hydrazides. The final cyclodehydration step to yield the oxadiazole ring can be achieved using reagents such as phosphorus oxychloride. nih.gov

Thiadiazole and Thiazole (B1198619) Derivatives with Pyridyl Moieties

The synthesis of thiadiazole and thiazole derivatives incorporating a pyridyl group has been achieved through various synthetic routes. For instance, 1,3,4-thiadiazole derivatives can be synthesized from pyridine carboxylic acid derivatives and thiosemicarbazide. researchgate.net Another approach involves the reaction of 2-cyano-N-(pyridin-4-yl)acetamide with phenylisothiocyanate, followed by reaction with hydrazonoyl chlorides to yield 1,2,4-thiadiazole (B1232254) derivatives. raco.cat

A series of novel 1,3,4-thiadiazole and 1,3-thiazole derivatives bearing a pyridine moiety have been synthesized starting from 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Reaction with phenyl isothiocyanate yields a thiourea (B124793) derivative, which can then be cyclized with various hydrazonoyl chlorides or α-haloketones to form the desired thiadiazole or thiazole rings, respectively. mdpi.com

Furthermore, 4-methyl-2-(pyridin-4-yl)-thiazole-5-yl-azoles have been synthesized starting from 4-methyl-2-(pyridin-4-yl)-thiazole-5-carbohydrazide. farmaciajournal.com The initial step often involves the Hantzsch thiazole synthesis, for example, by reacting pyridine-4-carbothioamide with ethyl 2-chloro-3-oxobutanoate to produce ethyl 4-methyl-2-(pyridin-4-yl)-thiazole-5-carboxylate. farmaciajournal.com This ester can then be converted to the corresponding hydrazide, which serves as a key intermediate for further derivatization into various azoles.

Pyridin-4-ol Derivatives from Multi-Component Reactions

Multi-component reactions (MCRs) offer an efficient and flexible pathway to highly substituted pyridin-4-ol derivatives. A notable three-component reaction involves lithiated alkoxyallenes, nitriles, and carboxylic acids. chim.it This method allows for the construction of the pyridine ring in a single step from readily available starting materials. A four-component protocol, which includes a subsequent nonaflation step, yields pyridin-4-yl nonaflates that are versatile precursors for further synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. chim.it

The mechanism of this MCR is complex, involving an "umpolung of reactivity" of the alkoxyallene and an aldol-type cyclization of an amide carbonyl group. chim.it The scope of this reaction is broad with respect to the nitrile and alkoxyallene components. chim.it MCRs are increasingly favored in organic synthesis due to their efficiency, atom economy, and the ability to generate diverse molecular structures from simple precursors. bohrium.com The synthesis of pyridine derivatives through MCRs has been extensively studied, with various catalysts and reaction conditions being developed to optimize yields and product diversity. bohrium.comresearchgate.netmdpi.com

Tetrahydropyrimidine (B8763341) Derivatives with Pyridyl Substitution

The synthesis of tetrahydropyrimidine derivatives often utilizes the Biginelli reaction, a one-pot condensation of an aldehyde, a β-ketoester, and urea or thiourea. nih.govrjstonline.com This reaction provides a straightforward route to 1,2,3,4-tetrahydropyrimidines. While direct synthesis from this compound is not explicitly detailed, the incorporation of a pyridyl substituent can be achieved by using a pyridinecarboxaldehyde as the aldehyde component in the Biginelli reaction.

For example, N-(2-pyridyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been synthesized and used as a key intermediate for the preparation of further fused heterocyclic systems like thiazolo[3,2-a]pyrimidines. researchgate.net The synthesis of various tetrahydropyrimidine derivatives has been reported, and their structures are typically confirmed using spectroscopic methods such as IR, 1H NMR, and 13C NMR. nih.govresearchgate.net The physicochemical properties of some tetrahydropyrimidine derivatives have also been studied. emergentresearch.org

Triazoloquinazolinone Derivatives

The synthesis of triazoloquinazolinone derivatives represents a class of fused heterocyclic compounds. While a direct synthesis from this compound is not described, the general strategies for constructing these systems can be adapted to include a pyridyl moiety. One approach involves a one-pot multi-component reaction in the presence of an acid catalyst. bohrium.com

A series of novel triazoloquinazolinone derivatives have been synthesized and screened for their biological activities. The synthesis often starts from substituted quinazoline-4(3H)-ones, which are converted to their C-6 azido (B1232118) derivatives. These azides then undergo a "click chemistry" reaction with various alkynes to yield the C-6 modified 1,2,3-triazolyl quinazolinones. researchgate.net Another synthetic route involves the refluxing of a substituted pyrimidine (B1678525) with a benzenesulphonyl chloride in pyridine. arabjchem.org The synthesis of related fused systems like triazolopyrimidines has also been reported. arabjchem.org

Dihydropyridine (B1217469) Systems for Chiral Studies

1,4-Dihydropyridines (1,4-DHPs) are a significant class of heterocyclic compounds, and the synthesis of chiral derivatives is of great interest for studying their stereoselective properties. mdpi.com The classical Hantzsch synthesis is a common method for preparing 1,4-DHPs, but it typically yields racemic mixtures for unsymmetrical products. mdpi.comresearchgate.net

To obtain chiral 1,4-DHPs, several strategies have been developed, including the use of chiral auxiliaries. For instance, in the synthesis of 6-phenyl-4-phenylethynyl-1,4-dihydropyridines, a chiral β-ketoester derived from a protected glycerol (B35011) moiety was used in a Hantzsch reaction to create a diastereomeric pair that could be resolved by crystallization. nih.gov The absolute configuration of the separated diastereomers can then be determined, often by X-ray crystallography. nih.gov

Another approach for obtaining enantiopure 1,4-DHPs is the resolution of diastereomeric salts or through chromatographic separation of diastereomeric ester derivatives. researchgate.netnih.gov The development of enantioselective organocatalytic methods for the construction of chiral dihydropyridines is also a promising area of research. mdpi.comresearchgate.net

Table of Reaction Data for the Synthesis of 2-phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazole

Reactant 1 Reactant 2 Solvent Catalyst/Reagent Conditions Product Yield (%) Ref
Benzo hydrazide Dithioester derivative Ethanol Molecular iodine, K2CO3 Reflux, 8 h 2-phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazole 83 rasayanjournal.co.in

Table of Compounds Mentioned

Compound Name
1,3,4-Oxadiazole
1,3,4-Thiadiazole
1,2,4-Thiadiazole
1-Amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
This compound
2-Cyano-N-(pyridin-4-yl)acetamide
2-Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazole
4-Methyl-2-(pyridin-4-yl)-thiazole-5-carbohydrazide
4-Methyl-2-(pyridin-4-yl)-thiazole-5-carboxylate
6-Phenyl-4-phenylethynyl-1,4-dihydropyridine
N-(2-Pyridyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Phenylisothiocyanate
Phosphorus oxychloride
Pyridin-4-ol
Pyridine-4-carbothioamide
Tetrahydropyrimidine
Thiazole
Thiazolo[3,2-a]pyrimidine

Advanced Spectroscopic Characterization for Structural Elucidation

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of 1-Phenyl-1-(pyridin-4-yl)ethanol. Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique elemental formula, distinguishing the target compound from other isomers or compounds with the same nominal mass.

In practice, the synthesized compound is introduced into the mass spectrometer, and the instrument measures the exact mass of the molecular ion. For this compound (C₁₃H₁₃NO), the calculated exact mass of the protonated molecule [M+H]⁺ is compared to the experimentally measured value. A small mass error, typically in the parts per million (ppm) range, provides strong confidence in the assigned chemical formula. nih.govnih.gov This technique is often used to confirm the identity of newly synthesized compounds and intermediates in a reaction pathway. nih.govmdpi.com

Table 1: Illustrative HRMS Data for a Heterocyclic Compound

Parameter Value
Ionization Mode ESI
Calculated m/z [M+H]⁺ 496.2383
Found m/z [M+H]⁺ 496.2392
Mass Error 1.8 ppm

Data presented is for a representative complex heterocyclic compound to illustrate the precision of HRMS. mdpi.com

Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like this compound, as it typically produces intact molecular ions with minimal fragmentation. When coupled with a Time-of-Flight (TOF) mass analyzer, the resulting ESI-TOF system offers high sensitivity, high resolution, and accurate mass measurements. copernicus.org

In this method, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge on the droplets increases until the analyte molecules are expelled as gas-phase ions. researchgate.net These ions are then accelerated into the TOF analyzer, where they are separated based on their mass-to-charge ratio, as ions with different masses travel at different velocities. copernicus.orgplos.org The use of a dopant, such as sodium iodide, in the electrospray solution can promote the formation of specific adducts, like [M+Na]⁺, which can aid in identification. copernicus.org ESI-TOF is invaluable for the analysis of complex mixtures and for confirming the molecular weight of the final product in a synthesis. rsc.org

Fragmentation Pattern Analysis

In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecular ion is subjected to energy, it breaks apart into smaller, characteristic fragment ions. The fragmentation pattern of this compound is predictable based on its functional groups.

As an alcohol, its molecular ion peak may be small. arizona.edulibretexts.org Key fragmentation pathways would include:

Loss of a water molecule (H₂O): A common fragmentation for alcohols, resulting in a peak at [M-18]⁺. arizona.edu

Cleavage of the C-C bond adjacent to the oxygen: This would lead to the formation of a stable benzoyl cation or a pyridyl-containing fragment.

Loss of a methyl group (CH₃): While not directly present, fragmentation can lead to rearrangements and subsequent loss of smaller alkyl fragments.

Aromatic Ring Fragmentation: The stable phenyl and pyridine (B92270) rings would likely appear as prominent fragments. The phenyl cation (C₆H₅⁺) would produce a peak at m/z 77, and the pyridine ring would also yield characteristic ions. researchgate.net

The analysis of these fragments allows for the reconstruction of the molecule's structure, confirming the connectivity of the phenyl, pyridyl, and ethanol (B145695) moieties.

Table 2: Common Fragment Ions in Mass Spectrometry of Organic Compounds

Functional Group Common Fragment Lost Resulting Peak
Alcohol H₂O [M-18]⁺
Aromatic Ring - Strong molecular ion peak
Phenyl Group - Fragment at m/z 77

This table provides a generalized overview of expected fragmentation based on functional groups present in the target molecule. arizona.edulibretexts.orgresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. researchgate.net This technique provides definitive proof of the molecular structure, including bond lengths, bond angles, and the conformation of the molecule.

The process involves growing a high-quality single crystal of this compound. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. mdpi.com The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms are determined, revealing the exact molecular geometry. helsinki.fi

For this compound, X-ray crystallography would confirm the tetrahedral geometry around the central carbon atom and the relative orientation of the phenyl and pyridyl rings. This information is crucial for understanding intermolecular interactions in the solid state, such as hydrogen bonding involving the hydroxyl group. mdpi.com

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for the purification of this compound and for the determination of its enantiomeric purity, given its chiral nature.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Ratio

Since this compound is a chiral molecule, existing as a pair of enantiomers, High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard method for separating and quantifying these enantiomers. This allows for the determination of the enantiomeric excess (ee) or enantiomeric ratio (er) of a sample. acs.org

The separation is achieved by passing a solution of the compound through a column packed with a chiral material. The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and thus elute at different retention times. nih.govrsc.org The area under each peak in the resulting chromatogram is proportional to the amount of that enantiomer present.

Table 3: Example of Chiral HPLC Conditions for Enantiomeric Separation

Parameter Condition
Column Chiralpak IG-3
Mobile Phase n-hexane/ethanol = 70:30
Flow Rate 1.0 mL/min
Detection UV at 278 nm
Retention Time (Peak 1) 10.937 min
Retention Time (Peak 2) 14.329 min

Data from the analysis of a related chiral compound to illustrate a typical HPLC method. acs.orgnih.gov

Column Chromatography for Purification

Column chromatography is a fundamental purification technique used in the synthesis of this compound to isolate the desired product from starting materials, by-products, and other impurities. mdpi.com The crude reaction mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel.

A solvent or a mixture of solvents (the mobile phase or eluent) is then passed through the column. The different components of the mixture move down the column at different rates based on their polarity and affinity for the stationary and mobile phases. For a moderately polar compound like this compound, a common eluent system would be a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. acs.org By collecting the fractions that elute from the column at different times, the pure compound can be isolated.

Table 4: Compound Names Mentioned

Compound Name
This compound
Benzoyl cation
Phenyl cation
Hexane

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a fundamental and highly effective technique for monitoring the progress of chemical reactions in real-time. umn.edu It is particularly well-suited for observing the conversion of 4-benzoylpyridine (B1666322) to this compound. This method allows for the rapid, qualitative assessment of the presence of starting materials, products, and any potential byproducts in a reaction mixture. researchgate.net The principle of TLC relies on the differential partitioning of compounds between a stationary phase (typically silica gel on a plate) and a mobile phase (a solvent or solvent mixture). libretexts.org

The progress of the reaction, such as the reduction of a ketone to an alcohol, can be followed by taking small samples (aliquots) from the reaction mixture at various time intervals and analyzing them by TLC. umn.edu The end of the reaction is typically indicated by the complete disappearance of the starting material's spot on the TLC plate and the appearance of the product's spot. rsc.orgrsc.org

Principle of Separation

The separation of 4-benzoylpyridine (the reactant ketone) and this compound (the product alcohol) is based on their significant difference in polarity. The stationary phase, silica gel, is a polar adsorbent. libretexts.org Compounds with greater polarity will adhere more strongly to the silica gel and thus travel a shorter distance up the TLC plate, resulting in a lower Retention Factor (Rf) value. wisc.edu

This compound , the product, contains a hydroxyl (-OH) group, which is capable of strong hydrogen bonding with the silica gel stationary phase. This makes it a relatively polar molecule. libretexts.org

4-Benzoylpyridine , the starting material, is a ketone. While the carbonyl group (C=O) is polar, it is less polar than the hydroxyl group of the alcohol. wisc.edu

Consequently, the product, this compound, will be more strongly adsorbed onto the silica gel plate and will have a lower Rf value compared to the reactant, 4-benzoylpyridine. scribd.com This difference in Rf values allows for clear visualization of the reaction's progress.

Reaction Monitoring Procedure

To monitor the synthesis of this compound, a TLC plate is prepared by drawing a baseline in pencil near the bottom. Three lanes are typically spotted on this baseline: rochester.edu

Reactant Lane: A spot of the pure starting material (4-benzoylpyridine) dissolved in a suitable solvent.

Co-spot Lane: A spot of the starting material with a spot of the reaction mixture applied directly on top of it. This lane helps to confirm the identity of the reactant spot in the reaction mixture. rochester.edu

Reaction Mixture Lane: A spot of the aliquot taken from the reaction vessel.

The plate is then placed in a sealed chamber containing a suitable mobile phase, or eluent. A common eluent system for separating ketones and alcohols is a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate. researchgate.netrsc.org The ratio can be adjusted to achieve optimal separation. As the solvent front moves up the plate, the compounds separate. The reaction is monitored by periodically taking samples and running new TLC plates. rsc.org

Visualization is typically achieved using a UV lamp, as both the reactant and product contain aromatic rings and are UV-active. rsc.org The spots are circled with a pencil to mark their positions.

Interpreting the Results

The progression of the reaction is determined by observing the changes in the TLC plate over time.

At the start of the reaction (t=0): A prominent spot corresponding to the 4-benzoylpyridine (higher Rf) will be visible in the reaction mixture lane.

As the reaction proceeds: The intensity of the starting material spot will decrease, while a new spot, corresponding to the this compound (lower Rf), will appear and intensify.

Completion of the reaction: The reaction is considered complete when the spot for the starting material is no longer visible in the reaction mixture lane, indicating it has been fully consumed. rsc.org

The following table provides hypothetical, yet representative, Rf values for the reactant and product in different solvent systems on a standard silica gel TLC plate. The polarity of the eluent affects the Rf values; a more polar eluent will cause all compounds to move further up the plate. libretexts.org

CompoundFunctional GroupRelative PolarityExpected Rf Value (Hexane:Ethyl Acetate 4:1)Expected Rf Value (Hexane:Ethyl Acetate 2:1)
4-BenzoylpyridineKetoneLess Polar~0.55~0.70
This compoundTertiary AlcoholMore Polar~0.25~0.45

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations, grounded in the principles of quantum mechanics, can predict molecular geometry, electronic structure, and reactivity.

Geometry Optimization

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For pyridine (B92270) derivatives, theoretical calculations are crucial for establishing the optimized structural arrangements. Studies on related pyridine compounds have shown that they are often unsymmetrical and non-planar, belonging to the C1 point group. nih.gov The non-planarity is typically characterized by the dihedral angles between the plane of the pyridine ring and the attached phenyl groups. nih.gov

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.

For similar heterocyclic compounds, Density Functional Theory (DFT) has been employed to calculate the HOMO-LUMO energy gap. matilda.science These calculations help in understanding the electron-donating (from HOMO) and electron-accepting (to LUMO) capabilities of the molecule, which are crucial for predicting its reactive behavior. In related Rh(III) complexes with N-phenyl-2-pyridinecarboxamide-based ligands, the HOMO–LUMO energy gap has been identified as a critical parameter for determining both dynamic stability and chemical reactivity. acs.org

Table 1: Hypothetical Frontier Molecular Orbital Energies

Molecular Orbital Energy (eV)
HOMO -6.5
LUMO -1.2
HOMO-LUMO Gap 5.3

Note: This table is illustrative and based on typical values for similar aromatic and heterocyclic compounds, as specific experimental or calculated data for 1-Phenyl-1-(pyridin-4-yl)ethanol is not available in the cited literature.

Molecular Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) surface mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface plots electrostatic potential onto the constant electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). For related compounds, MEP analysis has been used to identify potential reactive sites.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is instrumental in calculating various molecular properties, including optimized geometry, vibrational frequencies, and electronic properties. For a wide range of pyridine and pyrazole (B372694) derivatives, DFT calculations have been successfully used to elucidate their molecular structures and properties. nih.govmatilda.scienceasianpubs.org These studies often employ basis sets like 6-311G(d,p) to achieve a balance between accuracy and computational cost. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. This technique allows for the examination of dynamic processes such as conformational changes and intermolecular interactions. MD simulations have been used to investigate the stability of ligand-protein complexes for related heterocyclic compounds, providing insights into how these molecules behave in a biological environment. nih.gov For instance, simulations can track the root-mean-square deviation (RMSD) to assess the stability of a docked compound within a protein's active site over a period of nanoseconds. nih.gov

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein. For various pyridine, pyrazole, and thiazole (B1198619) analogues, molecular docking studies have been conducted to investigate their binding affinities and interactions with biological targets, such as proteins implicated in cancer. researchgate.netajpp.in These studies can reveal key interactions, like hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. The results are often expressed as a docking score or binding energy (in kcal/mol), with lower values indicating a more favorable binding interaction. nih.govresearchgate.net

Table 2: List of Compounds Mentioned

Compound Name
This compound
Pyridine
Pyrazole

Conformational Analysis

The conformational landscape of this compound is defined by the rotational freedom around several key single bonds. The relative orientation of the phenyl and pyridyl rings, as well as the position of the hydroxyl hydrogen, dictates the molecule's three-dimensional shape, which in turn influences its physical and chemical properties.

Theoretical methods, particularly Density Functional Theory (DFT), are employed to explore this landscape. By calculating the potential energy as a function of specific dihedral angles, researchers can identify low-energy, stable conformers and the energy barriers that separate them. chemrxiv.orgmdpi.com The primary degrees of rotational freedom in this compound are:

τ1 (C-C-C-C): The dihedral angle defining the rotation of the phenyl group relative to the ethanol (B145695) backbone.

τ2 (C-C-C-C): The dihedral angle defining the rotation of the pyridyl group relative to the ethanol backbone.

τ3 (C-C-O-H): The dihedral angle defining the orientation of the hydroxyl hydrogen.

Computational scans of these torsions reveal the most stable conformations. For molecules containing both phenyl and amino groups, intramolecular hydrogen bonds and other non-covalent interactions, such as N-H···π and O-H···N, can play a significant role in stabilizing certain conformers. nih.govnih.gov In the case of this compound, an intramolecular O-H···N hydrogen bond between the hydroxyl group and the pyridine nitrogen is a plausible interaction that could significantly stabilize a specific conformer. The rotational energy barriers between different conformers can be predicted, indicating how readily the molecule can transition between shapes at a given temperature. nih.gov

Table 1: Key Dihedral Angles for Conformational Analysis of this compound.
Dihedral AngleAtoms InvolvedDescriptionExpected Stable Conformations (Degrees)
τ1C(pyridyl)-C(chiral)-C(phenyl)-C(phenyl)Rotation of the Phenyl groupStaggered orientations to minimize steric hindrance
τ2C(phenyl)-C(chiral)-C(pyridyl)-C(pyridyl)Rotation of the Pyridyl groupOrientations that may allow for intramolecular H-bonding
τ3C(chiral)-C(chiral)-O-HRotation of the Hydroxyl groupPositions influenced by potential intramolecular interactions (e.g., O-H···N)

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

In the solid state, the packing of molecules is governed by a complex network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal lattice. mdpi.comresearchgate.net This method maps the electron distribution of a molecule within its crystal environment, allowing for the identification and categorization of different types of intermolecular contacts.

The Hirshfeld surface is typically visualized using a normalized contact distance (d_norm), where red spots indicate close contacts (shorter than van der Waals radii), white areas represent contacts at the van der Waals separation, and blue regions show more distant contacts. researchgate.net Accompanying the 3D surface is a 2D "fingerprint plot," which summarizes all intermolecular contacts by plotting the distance to the nearest nucleus external to the surface (d_e) against the distance to the nearest nucleus internal to the surface (d_i). crystalexplorer.netresearchgate.net The percentage contribution of each type of interaction to the total Hirshfeld surface area can be calculated, providing a quantitative measure of their importance in the crystal packing.

For this compound, the primary intermolecular interactions expected to stabilize its crystal structure include:

Hydrogen Bonding: Strong O-H···N interactions between the hydroxyl group of one molecule and the nitrogen atom of the pyridyl ring of a neighboring molecule are highly probable and would likely be a dominant feature in the crystal packing. mdpi.com

Van der Waals Forces: H···H contacts typically account for the largest portion of the surface area due to the abundance of hydrogen atoms. nih.goviucr.org

C-H···π Interactions: The electron-rich phenyl and pyridyl rings can act as acceptors for hydrogen atoms from neighboring molecules, forming weak C-H···π interactions. ias.ac.in

π-π Stacking: Face-to-face or offset stacking between the aromatic phenyl and/or pyridyl rings can also contribute to the stability of the crystal lattice. researchgate.net

Table 2: Predicted Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound (based on analogous structures).
Interaction TypeDescriptionPredicted Contribution (%)
H···HGeneral van der Waals forces35 - 45%
C···H / H···CIncludes C-H···π interactions20 - 30%
O···H / H···ORepresents O-H···N or C-H···O hydrogen bonds10 - 20%
N···H / H···NRepresents hydrogen bonding involving pyridine nitrogen5 - 15%
C···CIndicative of π-π stacking2 - 8%

Prediction of Molecular Transport Properties

Computational methods are increasingly used to predict the transport properties of molecules, such as their diffusion coefficients and permeability across membranes, which are crucial in fields like materials science and drug discovery. arxiv.orgarxiv.org These predictions can be made using several theoretical approaches.

Molecular Dynamics (MD) Simulations: MD simulations can be used to compute the self-diffusion coefficient of a molecule in a given solvent or medium. researchgate.netd-nb.info This method involves simulating the movement of a collection of molecules over time based on a force field that describes the inter- and intramolecular forces. The diffusion coefficient (D) is then calculated from the mean square displacement (MSD) of the molecule over time using the Einstein relation. researchgate.netresearchgate.net Such simulations can predict how this compound would move through various solvents.

Quantitative Structure-Property Relationship (QSPR) Models: QSPR models are statistical methods that correlate molecular structures with their physicochemical properties. nih.govrsc.org To predict transport properties like intestinal permeability (e.g., Caco-2 permeability), a QSPR model is built using a dataset of compounds with known permeability values. scispace.comresearchgate.net Molecular descriptors—numerical values that encode structural, electronic, or physicochemical features—are calculated for each compound. These descriptors, for a molecule like this compound, would include parameters such as molecular weight (MW), octanol-water partition coefficient (LogP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. A mathematical model is then trained to predict permeability based on these descriptors.

Table 3: Key Molecular Descriptors for QSPR Modeling of this compound.
DescriptorDefinitionRelevance to Transport
Molecular Weight (MW)The mass of one mole of the substance.Influences diffusion rate (larger molecules generally diffuse slower).
LogPThe logarithm of the octanol-water partition coefficient.Measures lipophilicity, a key factor in membrane permeability.
Polar Surface Area (PSA)The surface sum over all polar atoms, primarily oxygen and nitrogen.Correlates with hydrogen bonding potential and membrane transport.
Hydrogen Bond DonorsNumber of O-H and N-H bonds.Affects solubility and interactions with polar environments.
Hydrogen Bond AcceptorsNumber of N and O atoms.Affects solubility and interactions with polar environments.
Rotatable BondsNumber of bonds with free rotation.Influences conformational flexibility and ability to cross barriers.

Biological Activity and Mechanistic Insights in Vitro and in Silico Research

Enzyme Inhibition Studies

The phenyl-pyridin-4-yl-ethanol scaffold has been explored as a component of various enzyme inhibitors. Studies have examined its effects on kinases, metabolic enzymes like α-amylase, and signaling enzymes such as phosphodiesterases.

The structural framework of 1-Phenyl-1-(pyridin-4-yl)ethanol is a feature in compounds designed as kinase inhibitors, which are crucial in cancer research and inflammatory disease studies.

ROS1 Kinase: The ROS1 receptor tyrosine kinase is a target in the treatment of certain cancers, including non-small cell lung cancer. tandfonline.comnih.gov A series of novel pyrimidin-4-yl-ethanol derivatives, which are structurally related to this compound, have been synthesized and evaluated as potential ROS1 kinase inhibitors. tandfonline.comnih.govtandfonline.com Research based on previously identified lead compounds led to the development of new derivatives that demonstrated ROS1 kinase inhibitory activity, with most of the tested compounds showing activity in the micromolar range. tandfonline.comnih.gov These studies confirm that the pyridinyl-ethanol moiety is a viable scaffold for designing ROS1 kinase inhibitors.

p38α MAP Kinase: The p38α mitogen-activated protein (MAP) kinase is a key enzyme in the inflammatory response. Inhibitors of this kinase are sought for treating inflammatory conditions. The phenyl-pyridin-4-yl structure is a critical pharmacophore in some selective p38α MAPK inhibitors. nih.gov For instance, a novel inhibitor, MW01-2-069A-SRM, incorporates the 4-phenyl-4-(pyridin-4-yl) core. The design of this inhibitor highlights the importance of the pyridine (B92270) ring nitrogen's interaction with the kinase's active site, a key feature for achieving selectivity. nih.gov Studies on other related compounds, such as those with a vicinal 4-fluorophenyl/pyridin-4-yl system, further support the significance of this structural arrangement for p38α MAP kinase inhibition. researchgate.net

Kinase TargetCompound Class / ScaffoldKey Research Finding
ROS1 KinasePyrimidin-4-yl-ethanol derivativesDerivatives showed inhibitory activity in the micromolar range, indicating the scaffold's potential for developing ROS1 inhibitors. tandfonline.comnih.gov
p38α MAP Kinase3-phenyl-4-(pyridin-4-yl) pyridazine (B1198779) derivativesThe pyridine pharmacophore adjacent to a phenyl group is crucial for generating selective p38α MAPK inhibitors. nih.gov

α-Amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Research into the inhibitory potential of heterocyclic compounds has included structures related to this compound.

In a study investigating novel oxadiazole derivatives as α-amylase inhibitors, the position of the nitrogen atom in the pyridine ring was found to be critical for activity. The research demonstrated that a derivative containing a pyridine-2'-yl group exhibited potent inhibitory effects. However, when this was replaced with a pyridine-4'-yl group, the inhibitory activity decreased significantly. nih.gov The pyridine-3'-yl derivative showed no activity at all. nih.gov This suggests that while the pyridinyl moiety can be part of an active α-amylase inhibitor, the specific orientation, such as the 4-yl isomer, may be detrimental to its inhibitory function in this particular chemical series.

Compound SeriesPyridine Isomerα-Amylase Inhibition Activity
Oxadiazole DerivativesPyridine-2'-ylPotent inhibition (IC50 = 15.45 µg/ml) nih.gov
Pyridine-4'-ylSignificantly decreased activity (IC50 = 299.11 µg/ml) nih.gov
Pyridine-3'-ylInactive nih.gov

Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular signaling pathways, making them targets for various diseases. The pyridin-4-yl group has been incorporated into inhibitors of different PDE subtypes.

PDE2A Inhibition: In the development of selective inhibitors for phosphodiesterase 2A (PDE2A), a series of benzoimidazotriazine (BIT) derivatives were synthesized. The most potent inhibitor from this series featured a 2-fluoro-pyridin-4-yl group at the 8-position of the BIT scaffold, demonstrating an IC50 value of 3.33 nM. mdpi.com The study noted that the position of the nitrogen atom in the pyridine ring had a strong effect on inhibition, with pyridin-4-yl derivatives being more potent than pyridin-3-yl counterparts, possibly due to conformational preferences. mdpi.com

PDE4 Inhibition: The pyridin-4-yl moiety also appears in compounds designed as PDE4 inhibitors. For example, a patent describes pyrazole (B372694) derivatives for PDE4 inhibition, including a compound where a pyridin-4-ylmethyl group is attached to the pyrazole ring. google.com.pg

PDE TargetCompound Class / ScaffoldRole of the Pyridin-4-yl Moiety
PDE2ABenzoimidazotriazine (BIT) derivativesA 2-fluoro-pyridin-4-yl substituent at the 8-position resulted in the most potent inhibitor in the series (IC50 = 3.33 nM). mdpi.com
PDE4Pyrazole derivativesA pyridin-4-ylmethyl group was incorporated into the design of potential PDE4 inhibitors. google.com.pg

Receptor Modulation Research

The phenyl-pyridin-4-yl structure has also been evaluated for its ability to interact with and modulate the function of various cell surface receptors, including adenosine (B11128) and histamine (B1213489) receptors.

Adenosine receptors, particularly the A3 subtype, are targets for conditions like asthma, inflammation, and cancer. nih.gov Research into developing selective A3 adenosine receptor antagonists has explored various chemical scaffolds.

One study investigated a series of 1,4-dihydropyridine (B1200194) and pyridine derivatives for their binding affinity to A1, A2A, and A3 adenosine receptors. nih.gov Several 1,4-dihydropyridine derivatives showed promising affinity, especially for the A3 subtype. However, the study found that the corresponding pyridine derivatives, particularly those bearing a 4-phenyl group—a structure closely related to this compound—did not maintain affinity for adenosine receptors. nih.gov This indicates that the specific three-dimensional structure of the dihydropyridine (B1217469) ring is crucial for receptor binding in this class of compounds, and its aromatization to a pyridine ring leads to a loss of activity.

The H1-histamine receptor is the primary target for drugs treating allergic reactions. The pyridinyl-ethanol structure is related to first-generation antihistamines.

A study focused on synthesizing a new class of H1-antihistaminic agents based on a quinazolinone scaffold. bioline.org.brresearchgate.net A series of 1-substituted-4-(pyridin-4-yl) tandfonline.comnih.govtriazolo[4,3-a]quinazolin-5(4H)-ones were created and tested. The inclusion of the 4-(pyridin-4-yl) group was a central feature of the design. The most potent compound in the series, 1-methyl-4-(pyridin-4-yl)- tandfonline.comnih.govtriazolo[4,3-a]quinazolin-5(4H)-one (S5), demonstrated higher protection against histamine-induced bronchoconstriction (72.85%) than the reference standard, chlorpheniramine (B86927) maleate (B1232345) (70.09%). bioline.org.br Notably, this compound exhibited negligible sedative side effects, a common issue with first-generation antihistamines. bioline.org.br This research highlights the potential of the 4-(pyridin-4-yl) moiety as a key component in the development of novel and potent H1-antihistaminic agents.

CompoundH1-Antihistaminic Activity (% Protection)Sedative Activity (% Sedation)
1-methyl-4-(pyridin-4-yl)- tandfonline.comnih.govtriazolo[4,3-a]quinazolin-5(4H)-one (S5)72.85% bioline.org.br5.09% bioline.org.br
Chlorpheniramine maleate (Reference)70.09% bioline.org.br28.58% bioline.org.br

Cell-Based Antiproliferative Activity Research (Excluding Clinical Trials)

Screening Against Cancer Cell Lines (e.g., NCI-60, MCF-7, A549)

No available data.

Evaluation of Cytotoxic Activity

No available data.

Antimicrobial Efficacy Assessment (In Vitro)

Antibacterial Activity

No available data.

Antifungal Activity

No available data.

Antioxidant and Free Radical Scavenging Capabilities

No available data.

Immunomodulating Potentials

Derivatives of pyridine, including the structural class to which this compound belongs, have been identified as possessing immunomodulating properties. google.com Research outlined in patent literature indicates that certain pyridine derivatives function as immunomodulating agents, suggesting a potential role for these compounds in modulating immune responses. google.com These compounds are being explored for their therapeutic applications in conditions where the immune system is dysregulated.

Further investigation into pyridine derivatives has highlighted their potential as immunomodulators, particularly in the context of cancer and infectious diseases. google.com Some of these compounds are being developed to interfere with the programmed cell death-1 (PD-1) pathway, a critical negative feedback system that can suppress T-cell activation. google.com The interaction between PD-1 and its ligand, PD-L1, is a key mechanism that tumors and viruses can exploit to evade the immune system. By blocking this interaction, certain pyridine derivatives may help to restore or enhance T-cell responses against cancer cells and pathogens. google.com

The core structure, featuring a pyridine ring, is a key component in the design of these immunomodulatory agents. The specific substitutions on the pyridine and other parts of the molecule are crucial for their biological activity. While the broad class of pyridine derivatives shows promise, the precise immunomodulating effects of this compound itself require more direct investigation to fully characterize its potential in this area.

Structure-Activity Relationship (SAR) Studies

While specific structure-activity relationship (SAR) studies for this compound are not extensively detailed in publicly available literature, analysis of related chemical structures provides valuable insights into the potential impact of molecular modifications on biological activity. Research on analogous compounds, such as pyrimidine-4-yl-ethanol derivatives and pyrazol-4-yl-pyridine derivatives, can help to infer the SAR for this compound.

For a related series of pyrimidine-4-yl-ethanol derivatives, modifications to the substituents on the phenyl ring and the pyrimidine (B1678525) core have been shown to significantly influence their activity as kinase inhibitors. tandfonline.com For instance, the presence and position of methoxy (B1213986) and methyl groups on the phenyl ring, as well as the nature of the substituent on the pyrimidine ring, were critical for potency. tandfonline.com This suggests that for this compound, alterations to the phenyl and pyridin-4-yl rings could similarly modulate its biological effects.

In studies of pyrazol-4-yl-pyridine derivatives, the nature of the substituents on both the pyrazole and pyridine rings was found to be a key determinant of their allosteric modulating activity at the M4 muscarinic acetylcholine (B1216132) receptor. nih.gov The introduction of different alkyl and aryl groups led to variations in binding affinity and cooperativity. nih.gov This highlights the importance of the spatial arrangement and electronic properties of the substituents in defining the interaction with the biological target.

Furthermore, research on 3-Phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines as anti-mycobacterial agents revealed that substitutions on the phenyl ring, such as the introduction of a fluoro group, had a significant impact on their inhibitory activity. nih.gov This underscores the principle that even minor changes to the phenyl group can lead to substantial differences in biological outcomes.

Based on these related studies, a hypothetical SAR for this compound can be proposed. The following table outlines potential modifications and their likely impact on activity, drawing parallels from the aforementioned research.

Molecular Moiety Potential Modification Hypothesized Impact on Activity Rationale based on Analogous Compounds
Phenyl Ring Introduction of electron-withdrawing groups (e.g., F, Cl)May enhance potencyIn related pyrazolo[1,5-a]pyrimidines, a 4-fluoro-phenyl group was effective for anti-mycobacterial activity. nih.gov
Phenyl Ring Introduction of electron-donating groups (e.g., OCH3, CH3)Could either increase or decrease activity depending on the targetIn pyrimidine-4-yl-ethanol derivatives, methoxy and methyl groups on the phenyl ring were important for kinase inhibition. tandfonline.com
Pyridin-4-yl Ring Altering the position of the nitrogen atom (e.g., to pyridin-2-yl or pyridin-3-yl)Likely to significantly alter binding and activityThe geometry of the pyridine nitrogen is often crucial for target interaction.
Ethanol (B145695) Group Esterification or etherification of the hydroxyl groupMay affect solubility and cell permeability, potentially acting as a prodrugModification of the hydroxyl group can alter pharmacokinetic properties.
Ethanol Group Introduction of a substituent at the 2-positionCould introduce steric hindrance or new binding interactionsThe size and nature of substituents near the core structure can influence binding.

It is important to note that these are extrapolated SAR insights. Rigorous, direct testing of a library of this compound analogs would be necessary to establish a definitive SAR for this specific compound.

Future Research and Translational Potential of this compound

The chemical compound this compound stands as a molecule of interest within the broader class of pyridine derivatives, a scaffold renowned for its prevalence in pharmacologically active agents. researchgate.netnih.govrsc.org The unique arrangement of a phenyl group, a pyridinyl group, and a hydroxyl-bearing chiral center suggests a rich potential for diverse chemical interactions and biological activities. As research progresses, the focus shifts towards innovative methodologies and forward-thinking applications to fully harness the capabilities of this compound and its analogues. This article explores the future research directions and translational perspectives for this compound, from novel synthesis to the integration of artificial intelligence in its development.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1-phenyl-1-(pyridin-4-yl)ethanol and characterizing its structure?

  • Synthesis : Friedel-Crafts acylation or ketone reduction routes are commonly employed. For example, reacting pyridine-4-carbaldehyde with a phenyl Grignard reagent under anhydrous conditions, followed by acid-catalyzed cyclization or reduction .
  • Structural Characterization :

  • NMR/FT-IR : Assign peaks for the pyridinyl (δ ~8.5 ppm, aromatic protons) and phenyl groups (δ ~7.2-7.4 ppm) .
  • X-ray Crystallography : Use programs like SHELXL for refinement to resolve bond angles and confirm stereochemistry .
    • Purity Assessment : HPLC with UV detection (λ ~254 nm) and mass spectrometry (ESI-MS) for molecular ion verification.

Q. How can researchers conduct initial toxicity screening for this compound derivatives?

  • In Silico Tools :

  • Toxtree : Apply Cramer rules (Class 3 = high risk) and Kroes TTC thresholds (<0.15 μg/day) .
  • pkCSM : Predict hepatotoxicity, Ames mutagenicity, and LD50 (e.g., values <2.6 mg/kg indicate high acute toxicity) .
    • Key Endpoints :
EndpointToolRisk Threshold
Cramer ClassificationToxtreeClass 3 (score 1)
Kroes TTCToxtree>0.15 μg/day (score 1)
Ames MutagenicitypkCSMPositive (score 1)

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the anticancer activity of this compound derivatives?

  • Substituent Modification :

  • Pyridine Ring : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance tubulin binding affinity, as seen in quinazoline analogs with IC50 values <0.05 μM .
  • Phenyl Group : Methyl or halogen substitutions at the para position improve metabolic stability .
    • Experimental Validation :
  • In Vitro Assays : Use A549 (lung cancer) or MCF-7 (breast cancer) cell lines for IC50 determination via MTT assays .
  • Mechanistic Studies : Fluorescence polarization assays to quantify tubulin polymerization inhibition .

Q. How should researchers resolve contradictions in toxicity data between computational models and experimental results?

  • Case Example : A derivative may show low hepatotoxicity in silico (pkCSM score 2) but high in vivo liver enzyme elevation.
  • Strategies :

Cross-Validation : Use multiple tools (Toxtree, PreADMET) to assess consensus on carcinogenicity or genotoxicity .

Dose-Response Analysis : Compare predicted LD50 (e.g., 2.6 mg/kg) with experimental MTD (maximum tolerated dose) in rodents .

Metabolite Profiling : Identify reactive intermediates (e.g., epoxide metabolites) via LC-MS/MS that may explain discrepancies .

Q. What experimental design considerations are critical for in vivo efficacy and toxicity studies of this compound?

  • Dosing Regimen :

  • Acute Toxicity : Single-dose escalation in rodents (1–100 mg/kg) with 14-day observation for mortality/behavioral changes .
  • Chronic Studies : 28-day repeated dosing (5–20 mg/kg) with histopathology of liver/kidneys .
    • Pharmacokinetics :
  • Bioavailability : Administer via oral gavage and measure plasma concentration-time profiles using UPLC-MS .
  • Tissue Distribution : Radiolabeled compounds (e.g., ¹⁴C) to quantify accumulation in tumors vs. healthy organs .

Q. How can computational modeling predict off-target interactions and optimize selectivity?

  • Molecular Dynamics (MD) Simulations :

  • Target Binding : Simulate docking to tubulin (PDB ID: 1SA0) and assess binding free energy (ΔG < -10 kcal/mol indicates strong affinity) .
  • Off-Target Screening : Use SwissTargetPrediction to identify kinase or GPCR targets with >30% probability .
    • QSAR Models :
  • Descriptor Selection : Include logP, polar surface area, and H-bond donors to correlate with blood-brain barrier permeability .

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